2,3-Dimethyl-4-(methylthio)benzoic acid
Description
Introduction and Functionalization of the 4-(Methylthio) Moiety
The final key step in the synthesis is the introduction of the methylthio group at the C-4 position of the 2,3-dimethylbenzoic acid core. This typically requires a precursor with a leaving group, such as a halogen, at the target position (e.g., 4-bromo-2,3-dimethylbenzoic acid).
Thioetherification Pathways and Reagents
The formation of an aryl thioether bond can be achieved through several reliable methods, most commonly involving nucleophilic substitution or metal-catalyzed cross-coupling.
Properties
IUPAC Name |
2,3-dimethyl-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBKCMCHHVILIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metal Catalyzed Cross Coupling Reactions:modern Organic Synthesis Often Employs Transition Metal Catalysts to Form C S Bonds.
Sustainable and Catalytic Synthesis Protocols
Sustainable and catalytic synthesis protocols aim to reduce the environmental impact of chemical processes while maximizing efficiency. These approaches often involve the use of catalysts to lower activation energies, reduce reaction times, and increase product selectivity, thereby minimizing waste and energy consumption. For the synthesis of substituted benzoic acids like 2,3-Dimethyl-4-(methylthio)benzoic acid, these principles are applied to develop economically viable and environmentally responsible manufacturing processes.
Application of Phase Transfer Catalysis for Related Methylthiobenzoic Acids
Phase Transfer Catalysis (PTC) is a powerful methodology for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. google.comcrdeepjournal.org This technique is particularly advantageous for the synthesis of aryl thioethers and their derivatives, offering mild reaction conditions, high yields, and simple procedures. tandfonline.comtandfonline.comscispace.com
A robust method for preparing various methylthiobenzoic acids utilizes a three-phase transfer catalysis system. google.comgoogle.com This process typically involves two main steps in a one-pot synthesis: a nucleophilic substitution reaction followed by hydrolysis. While a specific synthesis for this compound is not detailed in the reviewed literature, the methodology can be adapted from the synthesis of related isomers, such as ortho- and para-methylthiobenzoic acid, by selecting the appropriately substituted starting material.
For the synthesis of this compound, a plausible starting material would be 4-chloro-2,3-dimethylbenzonitrile. The synthesis would proceed as follows:
Nucleophilic Substitution : 4-chloro-2,3-dimethylbenzonitrile is reacted with a sodium methyl mercaptide solution in the presence of an organic solvent and a phase transfer catalyst. The catalyst facilitates the transfer of the methyl mercaptide anion from the aqueous phase to the organic phase, where it displaces the chloride on the aromatic ring to form 2,3-dimethyl-4-(methylthio)benzonitrile. google.comgoogle.com
Hydrolysis : Following the completion of the substitution reaction, a solid or concentrated aqueous alkali (like sodium hydroxide or potassium hydroxide) is added to the reaction mixture. Upon heating, the nitrile group is hydrolyzed to a carboxylate salt. google.comgoogle.com
Acidification : After cooling and separation of the organic layer, the aqueous layer containing the sodium salt of the desired acid is acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, this compound. google.comgoogle.com
The key to this process is the three-phase phase-transfer catalyst, which is typically a resin-immobilized quaternary ammonium or phosphonium salt. google.comgoogle.com These solid-supported catalysts are easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which adds to the economic and environmental benefits of the process. google.comgoogle.com
The reaction conditions for the synthesis of related methylthiobenzoic acids using this PTC method are summarized in the tables below.
Table 1: Reaction Conditions for Nucleophilic Substitution Step
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Chlorobenzonitrile | google.comgoogle.com |
| Reagent | Sodium methyl mercaptide solution (e.g., 20%) | google.comgoogle.com |
| Catalyst | Resin-immobilized quaternary ammonium or phosphonium salt | google.comgoogle.com |
| Solvent | Monochlorobenzene, Dichlorobenzene, Xylene | google.comgoogle.com |
| Temperature | 70-80°C | google.comgoogle.com |
| Reaction Time | ~3-6 hours | google.comgoogle.com |
Table 2: Reaction Conditions for Hydrolysis Step
| Parameter | Condition | Reference |
|---|---|---|
| Reagent | Solid or concentrated NaOH or KOH | google.comgoogle.com |
| Temperature | 110°C | google.comgoogle.com |
| Reaction Time | ~5-7 hours (until ammonia (B1221849) evolution ceases) | google.comgoogle.com |
The advantages of this PTC-based synthesis include stable and easily controlled reaction conditions, low consumption of materials, minimal side reactions, and high product yields (often exceeding 95% for related isomers). google.comgoogle.com
Green Chemistry Principles in Synthesis Optimization
The optimization of synthetic routes for compounds like this compound can be guided by the twelve principles of green chemistry. These principles promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
The phase transfer catalysis method described above already incorporates several green chemistry principles:
Catalysis : The use of a recyclable PTC catalyst is a prime example of Principle 9. Catalysts are used in small amounts and can be reused, reducing waste. google.comgoogle.com
Atom Economy : This synthesis is designed to maximize the incorporation of reactant atoms into the final product, aligning with Principle 2. The primary byproduct in the hydrolysis step is ammonia, which is a small molecule.
Prevention : High yields and fewer side reactions, as reported for the PTC synthesis of related compounds, contribute to waste prevention (Principle 1). google.comgoogle.com
Further optimization of the synthesis of this compound can focus on other green chemistry principles:
Safer Solvents and Auxiliaries : The patented methods for related compounds use solvents like monochlorobenzene, dichlorobenzene, and xylene. google.comgoogle.com A green chemistry approach would investigate replacing these with safer, more environmentally benign solvents. The ideal "green" solvent is water; however, for many organic reactions, this is not feasible. Research into greener solvents for similar transformations is ongoing. mdpi.com
Design for Energy Efficiency : The described synthesis requires heating to 80°C and then 110°C. google.comgoogle.com Optimizing the catalyst and reaction conditions to proceed at lower temperatures would reduce energy consumption, in line with Principle 6.
Use of Renewable Feedstocks : A more advanced green chemistry approach would consider the synthesis of the aromatic core from renewable resources. There is growing research into the production of benzoic acid derivatives from lignin, a component of biomass. rsc.orgresearchgate.net While currently more complex than traditional petrochemical routes, this approach aligns with Principle 7 and represents a long-term goal for sustainable chemical manufacturing.
By systematically applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Reactions Involving the Carboxyl Group
The carboxyl group is a versatile functional handle for a multitude of chemical modifications, including esterification, conversion to acyl halides and anhydrides, and amidation.
Esterification of this compound can be achieved through various methods. A particularly noteworthy and environmentally benign approach involves the use of dimethyl carbonate (DMC) as a methyl transfer reagent. This method serves as a safer alternative to hazardous methylating agents like dimethyl sulfate and diazomethane. uni-kiel.deorganic-chemistry.org The reaction is typically catalyzed by a base, such as potassium carbonate (K₂CO₃), and proceeds efficiently in a solvent like DMSO at elevated temperatures, generally around 90°C. uni-kiel.deorganic-chemistry.org A key advantage of this method is its high chemoselectivity; functional groups like thioethers are well-tolerated under these conditions. uni-kiel.deorganic-chemistry.org The reaction mechanism is believed to involve a direct methyl transfer from dimethyl carbonate to the carboxylate anion. uni-kiel.deorganic-chemistry.org
The resulting product of this reaction is methyl 2,3-dimethyl-4-(methylthio)benzoate. The general conditions for this transformation are summarized in the table below.
| Reagent/Catalyst | Solvent | Temperature (°C) | Yield | Reference |
| Dimethyl Carbonate / K₂CO₃ | DMSO | 90 | High | uni-kiel.deorganic-chemistry.org |
| Dimethyl Carbonate / K₂CO₃/TBACl | - | - | High | researchgate.net |
Data is representative of esterification of benzoic acid derivatives using dimethyl carbonate.
The carboxylic acid can be readily converted to more reactive acyl halides, which are valuable intermediates for further derivatization. The most common method for synthesizing the corresponding acyl chloride, 2,3-dimethyl-4-(methylthio)benzoyl chloride, involves treatment with thionyl chloride (SOCl₂). A procedure analogous to the synthesis of 2,3-dimethylbenzoyl chloride would involve refluxing the carboxylic acid with an excess of thionyl chloride, optionally in an inert solvent such as benzene (B151609) or toluene, to yield the acyl chloride. prepchem.com
| Reagent | Solvent | Conditions | Product | Yield | Reference (Analogous) |
| Thionyl Chloride | Benzene | Reflux | 2,3-dimethyl-4-(methylthio)benzoyl chloride | ~92% | prepchem.com |
The resulting acyl chloride is a versatile precursor for the synthesis of other derivatives, including anhydrides. Symmetrical anhydrides can be prepared from the reaction of the acyl chloride with the parent carboxylic acid or its carboxylate salt.
The formation of amides from this compound can be accomplished through direct condensation with amines or via a two-step process involving the activation of the carboxylic acid. Direct amidation can be mediated by reagents like titanium tetrachloride (TiCl₄), which facilitates the coupling of carboxylic acids and amines. nih.gov
However, for more complex substrates or in peptide synthesis, the use of coupling reagents is standard practice. Due to the ortho-methyl substituent, this compound can be considered a sterically hindered carboxylic acid. For such cases, potent coupling reagents are employed to ensure efficient amide bond formation and to minimize racemization if chiral amines are used. uni-kiel.desigmaaldrich.com A variety of phosphonium- and uronium-based reagents are suitable for this purpose.
Below is a table of common coupling reagents that are effective for the amidation of sterically hindered carboxylic acids.
| Coupling Reagent | Full Name | Additive (Optional) | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | Highly reactive, suitable for hindered couplings. sigmaaldrich.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | Commonly used, effective for routine synthesis. sigmaaldrich.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | Excellent for hindered couplings and lactonization. sigmaaldrich.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | - | Highly reactive and stable, considered a modern standard. iris-biotech.de |
Transformations of the 4-(Methylthio) Substituent
The methylthio group at the 4-position of the benzene ring is also amenable to chemical modification, primarily through oxidation or cleavage reactions.
The sulfur atom of the methylthio group can be selectively oxidized to form either the corresponding sulfoxide (B87167) or sulfone. The extent of oxidation is dependent on the choice of oxidizing agent and the reaction conditions. The formation of the sulfoxide, 2,3-dimethyl-4-(methylsulfinyl)benzoic acid, represents the first stage of oxidation.
Further oxidation leads to the formation of the sulfone, 2,3-dimethyl-4-(methylsulfonyl)benzoic acid. A robust method for this transformation involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst, such as sodium tungstate dihydrate. google.comgoogle.com This reaction is typically carried out in a suitable solvent like N,N-dimethylformamide or acetic acid at elevated temperatures. google.comgoogle.com The use of a co-catalyst, such as m-chlorobenzoic acid or urea, can enhance the reaction rate and yield. google.comgoogle.com
The table below outlines typical conditions for the oxidation of a similar substrate to the corresponding sulfone.
| Oxidant | Catalyst | Solvent | Temperature (°C) | Yield | Reference (Analogous) |
| 30% Hydrogen Peroxide | Sodium tungstate dihydrate / m-chlorobenzoic acid | N,N-Dimethylformamide | 75 | ~96% | google.com |
| 30% Hydrogen Peroxide | Sodium tungstate dihydrate | Acetic acid | 80-110 | ~94% | google.com |
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoic Acid Ring
The benzoic acid ring of this compound is activated towards electrophilic aromatic substitution by the presence of two electron-donating methyl groups and a moderately activating methylthio group. Conversely, the carboxylic acid group is a deactivating group. The interplay of these activating and deactivating effects, along with steric hindrance from the ortho- and meta-substituents, dictates the position of incoming electrophiles.
Halogenation and Nitration Studies
While specific studies on the halogenation and nitration of this compound are not extensively documented in publicly available literature, the regioselectivity of these reactions can be predicted based on the directing effects of the existing substituents. The methyl and methylthio groups are ortho-para directing activators, while the carboxylic acid is a meta-directing deactivator.
In electrophilic aromatic substitution, the powerful ortho-para directing influence of the methylthio group at position 4, reinforced by the ortho-para directing methyl groups at positions 2 and 3, would likely direct incoming electrophiles to the positions ortho and para to the methylthio group. However, the position para to the methylthio group is occupied by the carboxylic acid. The positions ortho to the methylthio group are C3 and C5. The C3 position is already substituted with a methyl group. Therefore, electrophilic attack is most likely to occur at the C5 position. The carboxylic acid group, being a meta-director, would direct incoming electrophiles to the C3 and C5 positions relative to itself. This aligns with the directing effect of the other activating groups, further favoring substitution at the C5 position.
For nitration, a mixture of nitric acid and sulfuric acid is commonly employed. The reaction with 3-methylbenzoic acid, for instance, yields 3-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 3-methyl-6-nitrobenzoic acid, demonstrating the influence of the methyl and carboxyl groups on the substitution pattern. Given the combined activating effect of the methyl and methylthio groups in this compound, nitration is expected to proceed readily, with the nitro group predominantly entering the C5 position.
| Electrophile | Predicted Major Product |
| Br₂/FeBr₃ | 5-Bromo-2,3-dimethyl-4-(methylthio)benzoic acid |
| HNO₃/H₂SO₄ | 2,3-Dimethyl-5-nitro-4-(methylthio)benzoic acid |
Lithiation and Subsequent Electrophilic Quenches
Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings, where a directing group guides the deprotonation of an adjacent carbon atom by an organolithium reagent. The carboxylic acid group can act as a directed metalation group (DMG), facilitating lithiation at the ortho position. rsc.orgresearchgate.net In the case of this compound, the carboxylic acid at C1 has two ortho positions: C2 and C6.
The C2 position is already substituted with a methyl group. Therefore, lithiation is anticipated to occur at the C6 position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position. This strategy provides a regioselective method for the synthesis of 6-substituted-2,3-dimethyl-4-(methylthio)benzoic acid derivatives.
Competition studies on substituted benzoic acids have shown that the carboxylic acid group is a potent director of ortho-lithiation. rsc.orgsemanticscholar.org For example, in 3-methoxybenzoic acid, lithiation occurs predominantly at the C2 position, directed by the carboxylic acid, rather than at the C4 or C6 positions, which would be directed by the methoxy group. This suggests that in this compound, the directing effect of the carboxylic acid will likely dominate, leading to selective deprotonation at the C6 position.
| Electrophile | Quenched Product |
| D₂O | 6-Deuterio-2,3-dimethyl-4-(methylthio)benzoic acid |
| (CH₃)₂SO₄ | 2,3,6-Trimethyl-4-(methylthio)benzoic acid |
| CO₂ | 2,3-Dimethyl-4-(methylthio)phthalic acid |
| I₂ | 6-Iodo-2,3-dimethyl-4-(methylthio)benzoic acid |
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core
Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require an aryl halide or triflate as a coupling partner. To apply these methods to this compound, it would first need to be halogenated, likely at the C5 or C6 position as discussed in the previous sections.
For instance, a 5-bromo or 5-iodo derivative of this compound could serve as a substrate for Suzuki coupling with a variety of boronic acids to introduce new aryl or alkyl groups at this position. The Heck reaction could be employed to couple the halogenated derivative with alkenes, while the Buchwald-Hartwig amination would allow for the introduction of various amine functionalities.
The success of these cross-coupling reactions would depend on the choice of catalyst, ligand, and reaction conditions to overcome potential steric hindrance from the adjacent methyl group at C3 and to avoid catalyst poisoning by the sulfur atom of the methylthio group. Palladium-based catalysts are commonly used for these transformations. The specific conditions would need to be optimized for each type of coupling reaction and substrate.
| Reaction Type | Reactants | Potential Product |
| Suzuki Coupling | 5-Bromo-2,3-dimethyl-4-(methylthio)benzoic acid + Phenylboronic acid | 5-Phenyl-2,3-dimethyl-4-(methylthio)benzoic acid |
| Heck Reaction | 5-Iodo-2,3-dimethyl-4-(methylthio)benzoic acid + Styrene | 2,3-Dimethyl-5-(2-phenylvinyl)-4-(methylthio)benzoic acid |
| Buchwald-Hartwig Amination | 5-Bromo-2,3-dimethyl-4-(methylthio)benzoic acid + Aniline | 5-(Phenylamino)-2,3-dimethyl-4-(methylthio)benzoic acid |
Computational and Theoretical Studies on 2,3 Dimethyl 4 Methylthio Benzoic Acid and Its Analogs
Quantum Chemical Investigations (DFT, Ab Initio Methods)
Quantum chemical methods, such as Density Functional Theory (DFT) and Ab Initio calculations, are central to the computational study of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for organic molecules, making it a popular choice for studying substituted benzoic acids. nih.gov
The first step in most computational studies is to perform a geometry optimization, which locates the minimum energy arrangement of atoms in the molecule. For substituted benzoic acids, this involves determining the preferred orientation of the carboxylic acid group and other substituents relative to the benzene (B151609) ring.
Table 1: Representative Calculated Geometric Parameters for a Substituted Benzoic Acid Analog Data modeled after studies on similar compounds like 2,4-dimethylbenzoic acid. niscpr.res.in
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.215 |
| C-O | 1.360 | |
| C-S | 1.780 | |
| Bond Angles (°) | O=C-O | 122.5 |
| C-C-S | 119.8 | |
| C-S-C | 104.5 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov
For analogs of 2,3-Dimethyl-4-(methylthio)benzoic acid, DFT calculations can predict the energies of these frontier orbitals. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. youtube.com In many benzoic acid derivatives, the HOMO is often localized over the benzene ring and the electron-donating substituents, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring. researchgate.net Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
Table 2: Calculated Frontier Molecular Orbital Properties for a Benzoic Acid Analog Data based on typical values from DFT calculations on substituted aromatic compounds. nih.gov
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.40 |
| LUMO Energy | -1.61 |
| Energy Gap (ΔE) | 4.79 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive chemical language of lone pairs, and bonding and anti-bonding orbitals. wisc.edu This method allows for the investigation of intramolecular charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. rsc.org
In a molecule like this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and sulfur atoms into the anti-bonding orbitals of adjacent bonds. acadpubl.eu For example, an interaction between a lone pair on the sulfur atom (n) and an adjacent C-C anti-bonding orbital (π*) indicates charge delocalization and contributes to the stability of the system. The magnitude of the second-order perturbation energy (E(2)) associated with these interactions quantifies their strength. acadpubl.eu NBO analysis also calculates the natural atomic charges on each atom, providing insight into the electrostatic potential of the molecule. A study on the related compound 2-[(2,3-dimethylphenyl)amino]benzoic acid utilized NBO analysis to investigate its molecular orbital characteristics. nih.gov
Table 3: Representative Natural Population Analysis (NPA) Charges on Key Atoms Illustrative data based on NBO calculations for analogous structures. nih.gov
| Atom | Natural Charge (e) |
|---|---|
| O (carbonyl) | -0.58 |
| O (hydroxyl) | -0.65 |
| S | -0.15 |
| C (carbonyl) | +0.75 |
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can be used to interpret and assign experimental spectra.
Theoretical vibrational analysis is a powerful tool for assigning the bands observed in experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. scirp.org
For analogs such as 2,4-dimethylbenzoic acid, DFT calculations have been used to compute the vibrational spectra. niscpr.res.in The calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the computed frequencies are often scaled by an empirical scaling factor. ucl.ac.uk The potential energy distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (e.g., C-H stretch, C=O stretch). This detailed assignment is crucial for a complete understanding of the molecule's vibrational characteristics.
Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Substituted Benzoic Acid Analog Data modeled after studies on similar compounds like 4-methyl-3-nitrobenzoic acid and 2,4-dimethylbenzoic acid. niscpr.res.inscirp.org
| Vibrational Mode Assignment | Calculated (Scaled) Frequency | Experimental Frequency |
|---|---|---|
| O-H stretch | 3450 | 3445 |
| C-H stretch (methyl) | 2980 | 2975 |
| C=O stretch | 1705 | 1700 |
| C-C stretch (ring) | 1610 | 1605 |
| C-S stretch | 700 | 695 |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (¹H and ¹³C) of molecules. niscpr.res.inucl.ac.uk
The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus at the same level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (TMS), calculated at the identical level of theory. ucl.ac.uk Studies on various substituted benzoic acids have shown that DFT calculations can predict chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra and the verification of proposed structures. niscpr.res.innih.govresearchgate.net Discrepancies between predicted and experimental shifts can sometimes highlight unusual electronic effects or conformational preferences within the molecule. nih.govresearchwithnj.com
Table 5: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzoic Acid Analog Illustrative data based on GIAO calculations for compounds like 2,4-dimethylbenzoic acid. niscpr.res.in
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C (COOH) | 172.5 | 172.1 |
| C (aromatic, C-S) | 140.2 | 139.8 |
| C (aromatic, C-COOH) | 131.0 | 130.5 |
| C (methyl) | 20.5 | 20.1 |
| C (S-methyl) | 15.8 | 15.5 |
Intermolecular Interactions and Crystal Engineering Insights
The solid-state structure and crystal packing of a molecule are governed by a delicate balance of intermolecular forces. For carboxylic acids like this compound, hydrogen bonding is a primary directional force, significantly influencing the resulting crystal lattice. Computational tools such as Hirshfeld surface analysis provide a powerful means to visualize and quantify these and other weaker interactions that collectively determine the crystal's architecture.
In the solid state, benzoic acid and its derivatives commonly form robust hydrogen-bonded dimers. This well-established motif involves the carboxylic acid groups of two molecules interacting to form a cyclic structure, characterized by two O—H···O hydrogen bonds. This dimerization is a highly favorable arrangement that significantly stabilizes the crystal structure.
Table 1: Typical Hydrogen Bond Parameters in Carboxylic Acid Dimers
| Parameter | Typical Value Range |
| O-H bond length (Å) | 0.95 - 1.05 |
| H···O distance (Å) | 1.60 - 1.80 |
| O···O distance (Å) | 2.60 - 2.80 |
| O-H···O angle (°) | 165 - 180 |
This table presents generalized data for carboxylic acid dimers and is not specific to this compound.
Hirshfeld surface analysis is a computational method used to partition crystal space and visualize intermolecular interactions. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular contact can be identified. Red spots on a dnorm map, for instance, highlight contacts that are shorter than the van der Waals radii of the interacting atoms, indicative of strong interactions like hydrogen bonds.
A hypothetical Hirshfeld surface analysis of this compound would be expected to show prominent red regions corresponding to the O—H···O hydrogen bonds of the carboxylic acid dimer. The analysis would also reveal weaker C—H···O, C—H···π, and potentially S···H or S···S interactions, providing a comprehensive picture of the crystal packing.
The two-dimensional fingerprint plot derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts. For a typical substituted benzoic acid, the fingerprint plot would likely show a significant percentage of O···H contacts, representing the hydrogen bonding. H···H contacts, arising from the numerous hydrogen atoms on the methyl groups and the aromatic ring, would also constitute a large portion of the surface. The relative contributions of other contacts, such as C···H and S···H, would provide insights into the role of the substituents in the crystal packing.
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Aromatic Carboxylic Acid
| Contact Type | Percentage Contribution |
| H···H | 40 - 50% |
| O···H / H···O | 20 - 30% |
| C···H / H···C | 15 - 25% |
| C···C | 5 - 10% |
| S···H / H···S | < 5% |
| Other | < 2% |
This table is a representative example for a substituted aromatic carboxylic acid and does not reflect actual data for this compound.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For reactions involving this compound, such as esterification or amide formation, density functional theory (DFT) is a commonly employed method.
By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
Applications of 2,3 Dimethyl 4 Methylthio Benzoic Acid in Advanced Chemical Synthesis
As a Key Building Block for Complex Organic Molecules
The structural attributes of 2,3-Dimethyl-4-(methylthio)benzoic acid make it a valuable starting material for the synthesis of more complex organic structures. The interplay of its functional groups allows for selective modifications, enabling chemists to construct elaborate molecular frameworks.
Precursor in Natural Product Synthesis
A comprehensive review of the scientific literature indicates that there are no specific examples of this compound being utilized as a direct precursor in the total synthesis of natural products. While the broader class of substituted benzoic acids is integral to this field, the application of this specific isomer has not been documented in published research to date.
Intermediate in the Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. While direct and extensive studies on the use of this compound for this purpose are limited, related structures have been shown to be effective precursors. For instance, the synthesis of certain quinoline (B57606) derivatives has been reported to proceed through intermediates bearing a methylthio-substituted aromatic ring. orgsyn.org Although not a direct application, this suggests the potential for this compound to serve as a valuable intermediate in the construction of various heterocyclic systems, a research area that remains to be fully explored.
Role in Medicinal Chemistry Scaffolds and Chemical Biology Probes
The development of new therapeutic agents and chemical tools to probe biological systems often relies on the availability of novel molecular scaffolds. The unique arrangement of functional groups in this compound presents opportunities for the creation of such structures.
Development of New Molecular Frameworks for Biologically Relevant Compounds
General patents and chemical literature describe methylthio-substituted benzoic acids as important intermediates in the preparation of agrochemicals and pharmaceutical products. google.com These documents highlight the utility of this class of compounds in generating biologically active molecules. However, specific examples detailing the development of new molecular frameworks for biologically relevant compounds originating directly from this compound are not extensively reported in the current body of scientific literature.
Synthesis of Ligands for Protein-Ligand Interaction Studies (focus on synthesis)
The synthesis of tailored ligands is crucial for studying the interactions between proteins and small molecules, a fundamental aspect of drug discovery. Despite the potential of this compound to serve as a starting point for such syntheses, a thorough review of published research reveals no specific instances of its use in the synthesis of ligands for protein-ligand interaction studies.
Potential in Advanced Materials Science
The application of specifically substituted aromatic compounds in materials science is a growing field, with researchers exploring their use in polymers, organic electronics, and other advanced materials. However, based on the available scientific literature, there are currently no documented applications of this compound in the field of advanced materials science. This represents an area where the potential of this compound is yet to be investigated.
Precursor for Functional Polymers and Macromolecules
The presence of a carboxylic acid moiety allows this compound to be readily converted into a variety of reactive intermediates, such as acid chlorides or esters. These intermediates can then undergo polycondensation reactions with appropriate co-monomers to form a range of functional polymers, including polyamides and polyesters.
The general scheme for the synthesis of polyamides, for instance, involves the reaction of a diacid chloride with a diamine. In a hypothetical scenario, this compound could first be converted to its acid chloride derivative, 2,3-dimethyl-4-(methylthio)benzoyl chloride. This reactive monomer could then be reacted with a suitable diamine via low-temperature solution polycondensation to yield a novel polyamide. scielo.br The incorporation of the 2,3-dimethyl-4-(methylthio)phenyl group into the polymer backbone would be expected to influence the final properties of the material.
The methyl and methylthio groups would likely enhance the solubility of the resulting polymers in common organic solvents, a desirable characteristic for processing. scielo.br Furthermore, the presence of the sulfur atom in the methylthio group could introduce unique properties, such as a high refractive index or altered thermal stability, compared to analogous polymers without this group.
Table 1: Potential Polymerization Reactions Involving this compound Derivatives
| Polymer Type | Monomer 1 | Monomer 2 (Example) | Polymerization Method |
| Polyamide | 2,3-Dimethyl-4-(methylthio)benzoyl chloride | 4,4'-Oxydianiline | Low-temperature solution polycondensation scielo.br |
| Polyester | This compound | Ethylene glycol | Esterification/Polycondensation |
The research on polyamides synthesized from other substituted benzoic acids indicates that the resulting polymers can exhibit good thermal stability and solubility, which are crucial for high-performance applications. scielo.br While direct experimental data for polymers derived from this compound is not available, the established principles of polymer chemistry suggest it is a viable candidate for creating new materials with tailored properties.
Components in Liquid Crystalline Systems
The rigid, rod-like structure inherent to many benzoic acid derivatives makes them suitable cores for the design of calamitic (rod-shaped) liquid crystals. nih.gov These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal. tcichemicals.com The molecular structure of this compound, with its substituted benzene (B151609) ring, provides a foundational rigid core that can be chemically modified to induce liquid crystalline behavior.
Research on other benzoic acid-based liquid crystals has shown that the nature and position of substituents on the aromatic ring significantly influence the mesomorphic properties. researchgate.net For example, the introduction of alkylthio groups has been observed to lower the transition temperatures compared to alkoxy (OR) analogues. elsevierpure.com This is attributed to the larger bond angle of the C-S-C linkage compared to the C-O-C linkage, which can disrupt molecular packing. elsevierpure.com
Table 2: Hypothetical Phase Transitions of a Liquid Crystal Derived from this compound
| Derivative (Example) | Transition | Temperature (°C) |
| 4-n-Octylphenyl 2,3-dimethyl-4-(methylthio)benzoate | Crystal to Nematic | (Predicted) |
| 4-n-Octylphenyl 2,3-dimethyl-4-(methylthio)benzoate | Nematic to Isotropic | (Predicted) |
The synthesis of such a derivative would likely follow established esterification procedures, reacting 2,3-dimethyl-4-(methylthio)benzoyl chloride with a suitable phenol (B47542) containing a flexible alkyl tail. academie-sciences.fr The resulting ester's liquid crystalline properties would then be characterized using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to determine the phase transition temperatures and identify the mesophases. nih.gov The specific arrangement of the methyl and methylthio groups on the benzene ring would be a key factor in the molecular self-assembly and the resulting liquid crystalline behavior.
Future Research Directions and Unexplored Avenues
Development of Highly Convergent and Atom-Economical Synthetic Pathways
Current synthetic strategies for producing substituted benzoic acids and aryl thioethers often involve multiple steps with sub-optimal atom economy. Future research should prioritize the development of more efficient synthetic routes to 2,3-Dimethyl-4-(methylthio)benzoic acid.
Furthermore, a focus on atom economy is crucial for developing sustainable chemical processes. acs.org Traditional methods for forming thioethers, for instance, can generate significant waste. Future research could investigate transition-metal-catalyzed cross-coupling reactions that directly form the C-S bond with high efficiency. organic-chemistry.org For example, a nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols has been shown to be effective for various substrates and could be adapted for this specific molecule. organic-chemistry.org Similarly, methods that utilize readily available and less toxic reagents would be highly beneficial. A patent for preparing methylthio-benzoic acid highlights a process using chlorobenzonitrile and sodium methylmercaptide, which could be explored and optimized for the synthesis of the 2,3-dimethyl substituted variant. google.com
| Starting Material Example | Reagent Example | Potential Advantage |
| Dihalogenated Toluene Derivative | Methyl Mercaptan, CO2 | Direct introduction of functional groups |
| Substituted Thiophenol | Dimethylating Agent, Carboxylating Agent | Building from the sulfur-containing core |
Discovery of Novel Reactivity Patterns and Selective Functionalizations
The reactivity of this compound is largely unexplored. The molecule possesses three key functional groups ripe for chemical modification: the carboxylic acid, the aromatic ring, and the methylthio group.
Future research should focus on the selective functionalization of this compound. For instance, the methylthio group is susceptible to oxidation, which could yield the corresponding sulfoxide (B87167) or sulfone. acs.org This transformation would significantly alter the electronic properties and potential biological activity of the molecule. The selective oxidation of thioethers to sulfoxides using molecular oxygen is a known process that could be applied here. acs.org
The aromatic ring itself presents multiple sites for C-H functionalization . The development of transition-metal-catalyzed methods to selectively introduce new substituents at specific positions on the benzene (B151609) ring would be a significant advancement. nih.govresearchgate.net Given the existing substitution pattern, directing group strategies could be employed to achieve high regioselectivity. For example, the carboxylic acid group can act as a directing group for ortho-C-H functionalization. researchgate.net Research into the impact of the existing methyl and methylthio groups on the regioselectivity of such reactions would be highly valuable.
The carboxylic acid group offers a handle for various transformations, including amidation and esterification, to generate a library of derivatives with diverse properties.
| Functional Group | Potential Reaction | Potential Outcome |
| Methylthio | Selective Oxidation | Formation of sulfoxide or sulfone |
| Aromatic Ring | C-H Activation/Functionalization | Introduction of new substituents |
| Carboxylic Acid | Amidation | Creation of novel amide derivatives |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing deep mechanistic insights. For this compound, advanced computational modeling is an essential and largely untapped area of research.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule. nih.govresearchgate.net This would include mapping the electron density, predicting the sites most susceptible to electrophilic and nucleophilic attack, and calculating key descriptors such as chemical potential and softness. nih.gov Such studies can help to rationalize and predict the regioselectivity of functionalization reactions. For instance, understanding the influence of the methyl and methylthio substituents on the acidity of the carboxylic acid group and the reactivity of the aromatic ring is a key area for investigation. libretexts.org
Molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different solvent environments and its potential interactions with biological macromolecules. bohrium.comucl.ac.uk This would be particularly relevant if the compound is explored for applications in materials science or medicinal chemistry. These simulations can provide insights into the conformational preferences of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding and π-stacking. acs.org
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure and reactivity | Prediction of reaction sites and mechanisms |
| Molecular Dynamics (MD) | Intermolecular interactions | Understanding of solvation and binding behavior |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions | Design of potential bioactive derivatives |
Integration into Emerging Fields of Chemical Synthesis and Materials Innovation
The unique substitution pattern of this compound makes it a potentially valuable building block in various fields of chemical synthesis and materials science.
In medicinal chemistry , substituted benzoic acids are common structural motifs in drug molecules. nih.gov The presence of a sulfur-containing group offers possibilities for specific interactions with biological targets. Future work could involve synthesizing derivatives of this compound and screening them for biological activity. For example, a study on aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid derivatives identified potent EP4 antagonists, suggesting that this class of compounds has therapeutic potential. nih.gov
In materials science , the compound could serve as a monomer or a precursor for the synthesis of novel polymers or functional materials. The carboxylic acid group can be used for polymerization reactions, while the methylthio group could be used to tune the material's electronic or optical properties. The development of functional materials from readily available building blocks is a key area of modern research. cymitquimica.com
Finally, in synthetic organic chemistry , this molecule can be used as a versatile intermediate. The functional groups can be manipulated in a stepwise manner to construct more complex molecular architectures. The development of a robust synthetic route to this compound would make it an attractive starting material for the synthesis of a wide range of target molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Dimethyl-4-(methylthio)benzoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or thiolation of a pre-functionalized benzoic acid precursor. For example, introducing the methylthio group via nucleophilic substitution using NaSH or (CH₃)₂S in polar aprotic solvents (e.g., DMF) under reflux. Catalysts like AlCl₃ may enhance electrophilic substitution. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical. Monitor reaction progress by TLC and confirm purity via HPLC (>95% purity as per industrial standards) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C2/C3, methylthio at C4). Aromatic protons typically appear δ 6.8–7.5 ppm, with methyl groups at δ 2.1–2.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ≈ 210.1 for C₁₀H₁₂O₂S).
- Melting Point : Compare observed mp (e.g., 193–196°C) with literature values to assess purity .
Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol). For reactions requiring aqueous conditions, use co-solvents (e.g., DMSO/H₂O). Solubility tests at varying pH levels (via NaOH/HCl titration) can identify ionization-driven solubility changes, critical for biological assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic effects of the methylthio group on aromatic reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The methylthio group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. Compare HOMO-LUMO gaps with analogs (e.g., methoxy derivatives) to assess relative reactivity .
Q. What strategies resolve contradictions in reported bioactivity data, such as antimicrobial potency variations across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI/MIC guidelines for consistent microbial strain selection and growth conditions.
- Structural Confirmation : Ensure compound integrity via LC-MS post-assay to rule out degradation.
- SAR Analysis : Compare substituent effects (e.g., methylthio vs. methoxy) to identify critical functional groups .
Q. How can kinetic studies elucidate the mechanism of esterification or amidation reactions involving this benzoic acid derivative?
- Methodological Answer : Conduct time-resolved ¹H NMR or IR spectroscopy to track intermediate formation. For esterification (e.g., with SOCl₂/ROH), monitor acyl chloride intermediates. Rate constants (k) derived from pseudo-first-order kinetics can identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
